Cas no 20454-77-7 (Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one)
![Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one structure](https://ja.kuujia.com/scimg/cas/20454-77-7x500.png)
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one 化学的及び物理的性質
名前と識別子
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- spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
- spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one
- Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one
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- インチ: 1S/C9H12O/c10-8-5-6-1-2-7(8)9(6)3-4-9/h6-7H,1-5H2
- InChIKey: FBUMUFCFIOFESU-UHFFFAOYSA-N
- SMILES: O=C1CC2CCC1C12CC1
計算された属性
- 精确分子量: 136.088815002g/mol
- 同位素质量: 136.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 10
- 回転可能化学結合数: 0
- 複雑さ: 203
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1
- XLogP3: 1.6
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7644626-2.5g |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95.0% | 2.5g |
$2071.0 | 2025-03-22 | |
Aaron | AR028CS1-2.5g |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95% | 2.5g |
$2873.00 | 2023-12-15 | |
Aaron | AR028CS1-50mg |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95% | 50mg |
$362.00 | 2025-02-16 | |
Aaron | AR028CS1-500mg |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95% | 500mg |
$1158.00 | 2025-02-16 | |
Enamine | EN300-7644626-1.0g |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95.0% | 1.0g |
$1057.0 | 2025-03-22 | |
Enamine | EN300-7644626-5.0g |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95.0% | 5.0g |
$3065.0 | 2025-03-22 | |
Enamine | EN300-7644626-0.5g |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95.0% | 0.5g |
$824.0 | 2025-03-22 | |
Enamine | EN300-7644626-0.25g |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95.0% | 0.25g |
$524.0 | 2025-03-22 | |
Aaron | AR028CS1-100mg |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95% | 100mg |
$529.00 | 2025-02-16 | |
Aaron | AR028CS1-1g |
spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-6-one |
20454-77-7 | 95% | 1g |
$1479.00 | 2025-02-16 |
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one 関連文献
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1. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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António A. Vicente,Mike Boland,Yoav D. Livney Food Funct., 2020,11, 9316-9316
Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-oneに関する追加情報
Recent Advances in the Study of Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS: 20454-77-7)
The spirocyclic compound Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one (CAS: 20454-77-7) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This bicyclic spiro scaffold presents an interesting three-dimensional architecture that offers advantages in drug discovery, particularly in addressing challenges related to molecular complexity and target selectivity.
Recent synthetic chemistry breakthroughs have enabled more efficient routes to this spirocyclic framework. A 2023 study published in the Journal of Organic Chemistry demonstrated an improved synthetic pathway with a 42% overall yield, representing a significant improvement over previous methods. The new approach utilizes a [2+2] photocycloaddition strategy followed by selective ring-opening reactions, providing better control over stereochemistry and enabling the production of enantiomerically pure forms of the compound.
In medicinal chemistry applications, researchers have explored this spiro scaffold as a core structure for developing novel kinase inhibitors. The rigid three-dimensional geometry appears to confer improved selectivity profiles compared to more planar aromatic systems. A 2024 structure-activity relationship study published in Bioorganic & Medicinal Chemistry Letters identified several derivatives showing promising activity against JAK family kinases while maintaining excellent selectivity over other kinase families.
Computational studies have provided insights into the molecular recognition properties of this spirocyclic system. Molecular dynamics simulations reveal that the bicyclic structure can induce unique binding pocket conformations in target proteins, potentially explaining the observed selectivity patterns. These findings were recently reported in a 2023 publication in the Journal of Chemical Information and Modeling.
The compound's potential extends beyond kinase inhibition. Preliminary research presented at the 2024 American Chemical Society National Meeting demonstrated antimicrobial activity against drug-resistant Gram-positive bacteria, with MIC values in the low micromolar range for certain derivatives. The mechanism appears to involve disruption of bacterial membrane integrity, suggesting a novel mode of action distinct from existing antibiotic classes.
From a pharmaceutical development perspective, early ADMET studies on lead compounds containing this spiro scaffold show favorable pharmacokinetic properties, including good metabolic stability and acceptable oral bioavailability in rodent models. These results, published in a 2023 issue of European Journal of Pharmaceutical Sciences, indicate the scaffold's potential for drug development applications.
Current challenges in the field include the need for more efficient large-scale synthesis methods and further optimization of the compound's physicochemical properties. Ongoing research efforts are focusing on developing catalytic asymmetric synthesis routes and exploring additional structural modifications to enhance both potency and drug-like characteristics.
The unique structural features of Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-2-one continue to make it an attractive target for medicinal chemistry programs. Its combination of synthetic accessibility, three-dimensional complexity, and demonstrated biological activity positions it as a promising scaffold for the development of novel therapeutic agents across multiple disease areas.
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